Lcaha

Übersicht

Beschreibung

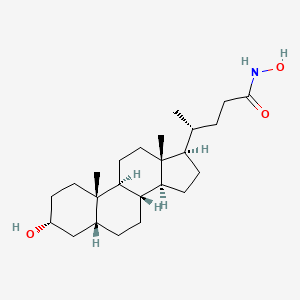

Lithocholsäurehydroxyamid (LCAHA) ist ein Derivat der Lithocholsäure, bekannt für seine Rolle als Deubiquitinase-USP2a-Inhibitor. Diese Verbindung hat aufgrund ihrer Fähigkeit, Cyclin D1 zu destabilisieren und einen G0/G1-Zellzyklusarrest zu induzieren, Aufmerksamkeit erregt und ist damit ein potenzieller Kandidat für die Krebsbehandlung .

Wirkmechanismus

Target of Action

Lithocholic Acid Hydroxyamide (LCAHA) primarily targets the deubiquitinase USP2a . USP2a is a deubiquitinase responsible for the stabilization of cyclin D1, a crucial regulator of cell-cycle progression and a proto-oncoprotein overexpressed in numerous cancer types .

Mode of Action

This compound inhibits USP2a, leading to the destabilization of cyclin D1 . This inhibition is significant and occurs independently of Akt/GSK3b . The activity of this compound is independent of p53 status .

Biochemical Pathways

The inhibition of USP2a by this compound leads to a destabilization of cyclin D1 . Cyclin D1 is a key regulator of cell-cycle progression, and its destabilization results in defects in cell-cycle progression . This suggests that the biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase.

Pharmacokinetics

The potency of this compound is demonstrated by its ability to inhibit the growth of cyclin d1-dependent cells at submicromolar concentrations

Result of Action

The primary molecular effect of this compound is the destabilization of cyclin D1, which is achieved by inhibiting the deubiquitinase USP2a . This leads to defects in cell-cycle progression . On a cellular level, this compound inhibits the growth of cyclin D1-dependent cells at submicromolar concentrations . This growth-inhibitory activity is independent of the p53 status .

Action Environment

It is known that various environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs These factors can include diet, lifestyle, and the presence of other diseases or conditions

Biochemische Analyse

Biochemical Properties

Lithocholic acid hydroxyamide (LCAHA) plays a significant role in biochemical reactions by inhibiting deubiquitinase USP2a. This inhibition leads to the destabilization of cyclin D1, a crucial regulator of cell-cycle progression. This compound interacts with USP2a, leading to defects in cell-cycle progression and inhibiting the growth of cyclin D1-expressing cells .

Cellular Effects

Lithocholic acid hydroxyamide (this compound) exerts profound effects on various types of cells and cellular processes. It induces G0/G1 cell cycle arrest by inhibiting deubiquitinase USP2a, leading to the destabilization of cyclin D1. This results in the inhibition of growth in cyclin D1-dependent cells, regardless of their p53 status . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of lithocholic acid hydroxyamide (this compound) involves its binding interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression. This inhibition is independent of the Akt/GSK3β pathway and does not alter the expression of p27 . The growth-inhibitory activity of this compound is independent of the p53 status, making it a promising candidate for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithocholic acid hydroxyamide (this compound) change over time. This compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound inhibits the growth of cyclin D1-expressing cells at submicromolar concentrations

Dosage Effects in Animal Models

The effects of lithocholic acid hydroxyamide (this compound) vary with different dosages in animal models. At submicromolar concentrations, this compound inhibits the growth of cyclin D1-expressing cells . The threshold effects and potential toxic or adverse effects at higher doses are still being studied. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

Lithocholic acid hydroxyamide (this compound) is involved in metabolic pathways that include interactions with deubiquitinase USP2a. By inhibiting USP2a, this compound destabilizes cyclin D1, leading to defects in cell-cycle progression

Transport and Distribution

The transport and distribution of lithocholic acid hydroxyamide (this compound) within cells and tissues involve interactions with transporters and binding proteins. This compound’s localization and accumulation within cells are crucial for its activity and function . Understanding the transport and distribution of this compound is essential for its potential therapeutic applications.

Subcellular Localization

Lithocholic acid hydroxyamide (this compound) is localized within specific subcellular compartments, where it exerts its effects on cellular function. The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are still being studied . Understanding the subcellular localization of this compound is crucial for elucidating its activity and function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lithocholsäurehydroxyamid beinhaltet die Modifikation von Lithocholsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lithocholsäurehydroxyamid wird in der Regel in spezialisierten Laboren mit fortschrittlichen Synthesekapazitäten durchgeführt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lithocholsäurehydroxyamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxyamidgruppe modifizieren und möglicherweise die Aktivität der Verbindung verändern.

Reduktion: Reduktionsreaktionen können die an das Lithocholsäuregrundgerüst gebundenen funktionellen Gruppen beeinflussen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten in der Regel kontrollierte Temperaturen und pH-Werte, um die gewünschten Reaktionsergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten von Lithocholsäurehydroxyamid führen, während Substitutionsreaktionen eine Vielzahl funktioneller Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Lithocholsäurehydroxyamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Deubiquitinase-Inhibition und ihre Auswirkungen auf die Proteinstabilität zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Zellzyklusregulation und sein Potenzial, einen Zellzyklusarrest in Krebszellen zu induzieren.

Medizin: Als potenzieller Therapeutik für Krebserkrankungen, die Cyclin D1 überexprimieren, untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Deubiquitinasen abzielen .

Wirkmechanismus

Lithocholsäurehydroxyamid übt seine Wirkung aus, indem es die Deubiquitinase USP2a inhibiert. Diese Inhibition führt zur Destabilisierung von Cyclin D1, einem wichtigen Regulator des Zellzyklusfortschritts. Die Verbindung induziert einen G0/G1-Zellzyklusarrest, der die Proliferation von Cyclin D1-abhängigen Zellen verhindert. Dieser Mechanismus ist unabhängig vom p53-Status der Zellen, was ihn zu einem vielseitigen Kandidaten für die Krebsbehandlung macht .

Wissenschaftliche Forschungsanwendungen

Lithocholic acid hydroxyamide has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study deubiquitinase inhibition and its effects on protein stability.

Biology: Investigated for its role in cell cycle regulation and its potential to induce cell cycle arrest in cancer cells.

Medicine: Explored as a potential therapeutic agent for cancers that overexpress cyclin D1.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinases .

Vergleich Mit ähnlichen Verbindungen

Lithocholsäurehydroxyamid ist unter den Lithocholsäurederivaten einzigartig aufgrund seiner potenten Inhibition von USP2a und seiner Fähigkeit, einen Zellzyklusarrest zu induzieren. Ähnliche Verbindungen sind:

Lithocholsäure: Die Ausgangssubstanz, die unterschiedliche biologische Aktivitäten aufweist.

Lithocholsäureethylester: Ein weiteres Derivat mit unterschiedlichen Eigenschaften.

NSC 632839: Ein bekannter Inhibitor von USP2a, aber mit unterschiedlicher Potenz und Spezifität im Vergleich zu Lithocholsäurehydroxyamid .

Lithocholsäurehydroxyamid sticht durch seine spezifische Inhibition von USP2a und seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung hervor.

Eigenschaften

IUPAC Name |

(4R)-N-hydroxy-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAGWREMCSWMF-HVATVPOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NO)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

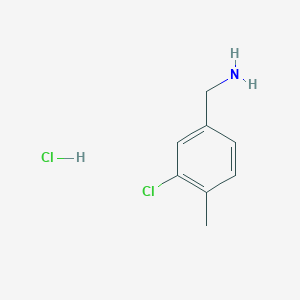

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

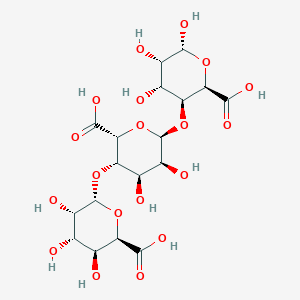

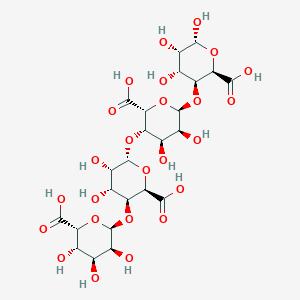

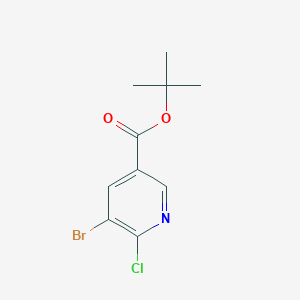

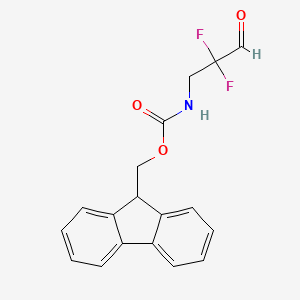

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)